molecular formula C19H19NO2 B14544964 5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one CAS No. 62290-96-4

5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B14544964
CAS No.: 62290-96-4
M. Wt: 293.4 g/mol
InChI Key: ANRMIUJOFHKXDD-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenyl group attached to a dihydropyridinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products

The major products formed from these reactions include pyridine derivatives, fully saturated pyridine rings, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-1-methyl-3-phenylpyridine
  • 5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridine

Uniqueness

Compared to similar compounds, 5-(3-Methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydropyridinone ring, in particular, allows for a range of chemical modifications and interactions that are not possible with other similar compounds.

Properties

CAS No.

62290-96-4

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1-methyl-3-phenyl-2,3-dihydropyridin-4-one

InChI

InChI=1S/C19H19NO2/c1-20-12-17(14-7-4-3-5-8-14)19(21)18(13-20)15-9-6-10-16(11-15)22-2/h3-11,13,17H,12H2,1-2H3

InChI Key

ANRMIUJOFHKXDD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)C(=C1)C2=CC(=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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